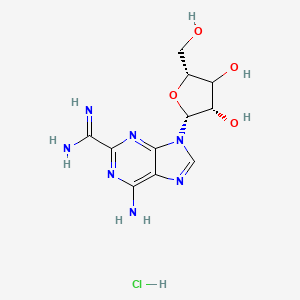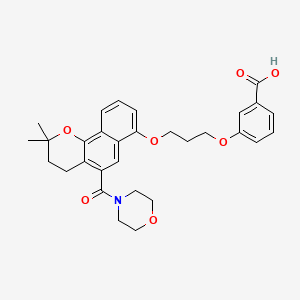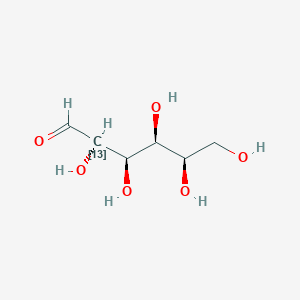
D-Gulose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Gulose-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled form of D-Gulose. D-Gulose is a hexose sugar with the chemical formula C6H12O6. The carbon-13 labeling is used for tracing and quantification in various scientific research applications. The labeled compound is denoted as (2R,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Gulose-13C can be synthesized through the chemical reduction of lactitol, a disaccharide derived from lactose. The process involves microbial and enzymatic methods to convert lactitol into D-Gulose . The reaction conditions typically include the use of specific enzymes and controlled environmental factors such as pH and temperature.
Industrial Production Methods
Industrial production of this compound involves the incorporation of stable heavy isotopes of carbon into the molecular structure of D-Gulose. This is achieved through chemical synthesis and biotechnological processes that ensure high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
D-Gulose-13C undergoes various chemical reactions, including:
Oxidation: Conversion to D-Gulonic acid.
Reduction: Formation of D-Gulitol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include D-Gulonic acid, D-Gulitol, and various substituted derivatives of D-Gulose .
Applications De Recherche Scientifique
D-Gulose-13C is widely used in scientific research for:
Metabolic Studies: Tracking metabolic pathways and flux analysis in biological systems.
Drug Development: Quantification and tracing of drug molecules during the development process.
Cancer Research: Studying the metabolic reprogramming in cancer cells and tumors using labeled glucose and glutamine
Magnetic Resonance Imaging (MRI): As a molecular imaging probe in hyperpolarized MRI for visualizing metabolic processes in real-time.
Mécanisme D'action
The mechanism of action of D-Gulose-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows for the tracking of the compound through various biochemical reactions and pathways. This enables researchers to study the dynamics of metabolic processes, identify molecular targets, and understand the pathways involved in different biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose-13C: Another carbon-13 labeled hexose sugar used in metabolic studies.
D-Mannose-13C: A carbon-13 labeled form of D-Mannose used for similar applications.
Uniqueness
D-Gulose-13C is unique due to its specific structure and labeling, which allows for detailed analysis of metabolic pathways that are distinct from those studied using other labeled sugars. Its specific applications in cancer research and metabolic flux analysis highlight its importance in scientific research .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i3+1 |
Clé InChI |
GZCGUPFRVQAUEE-QGVHQYAJSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@H]([13C@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
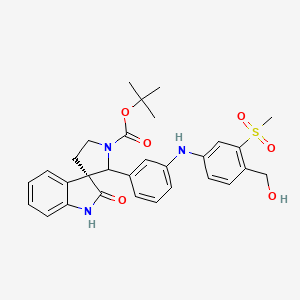
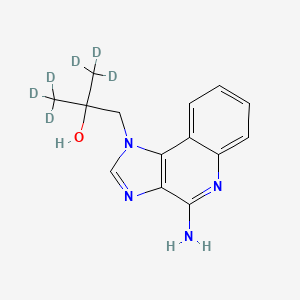
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
